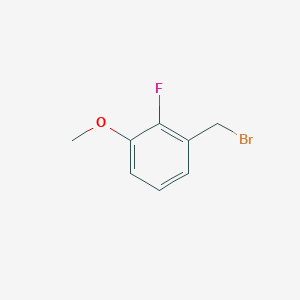
1,3-二苯基-1H-吡唑-4-羧酸
描述
“1,3-diphenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C16H12N2O2 . It is a member of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1,3-diphenyl-1H-pyrazole-4-carboxylic acid”, has been a subject of numerous studies . For instance, one study reported the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with ethyl cyanoacetate and thiourea to give the pyrimidinethione derivative .
Molecular Structure Analysis
The molecular structure of “1,3-diphenyl-1H-pyrazole-4-carboxylic acid” can be represented by the InChI code: 1S/C16H12N2O2/c19-16(20)14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) . The compound has a molecular weight of 264.28 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-diphenyl-1H-pyrazole-4-carboxylic acid” include a molecular weight of 264.28 g/mol, a topological polar surface area of 55.1 Ų, and a complexity of 335 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
科学研究应用
Herbicidal Use
Lastly, the herbicidal properties of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid could be harnessed in agricultural research. Its ability to inhibit plant growth could lead to the development of new herbicides that are more specific and environmentally friendly.
Each of these applications offers a unique avenue for scientific exploration and potential therapeutic development. The versatility of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid in various fields of research underscores its importance as a chemical compound with multiple beneficial uses .
未来方向
作用机制
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution. Its molecular weight is 264.28 , which is within the range generally favorable for oral bioavailability.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
属性
IUPAC Name |
1,3-diphenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDCLPBNWLJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357213 | |
| Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
77169-12-1 | |
| Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives in medicinal chemistry?
A1: Research suggests that derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibit promising biological activities, particularly as α-glucosidase inhibitors [] and antimicrobial agents [].
- α-Glucosidase Inhibition: Compounds like 2,5-Bis(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole, synthesized using 1,3-diphenyl-1H-pyrazole-4-carboxylic acid as a starting material, showed potent α-glucosidase inhibitory activity in vitro []. This finding highlights the potential of these derivatives in developing new treatments for type 2 diabetes.
- Antimicrobial Activity: Another study demonstrated that 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, also synthesized from 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, exhibited good antimicrobial activity []. This discovery suggests potential applications in developing novel antimicrobial agents.
Q2: How is the structure of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives linked to their biological activity?
A2: Structure-activity relationship (SAR) studies provide valuable insights into how structural modifications influence the biological activity of compounds. In the context of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives:
- α-Glucosidase Inhibition: Research utilizing molecular docking and computational studies suggests that the electrophilicity index of the derivatives plays a significant role in their α-glucosidase inhibitory activity []. Modifications impacting this electronic property could lead to variations in potency.
- Antimicrobial and Antioxidant Activities: While specific SAR details weren't elaborated upon in the provided research regarding the antimicrobial and antioxidant activities of the synthesized pyrazolone derivative [], it's plausible that the presence of the diphenylpyrazole moiety contributes to these activities. Further research exploring various substitutions on the pyrazolone ring could elucidate the SAR for these properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)


![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)


